molecular formula C14H12O2 B2615331 5-Benzyl-2-hydroxybenzaldehyde CAS No. 72375-01-0

5-Benzyl-2-hydroxybenzaldehyde

Cat. No. B2615331
Key on ui cas rn: 72375-01-0
M. Wt: 212.248
InChI Key: FQNZXGZKHKUKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04213999

Procedure details

157 g of sodium hydroxide (50% in water) was added all at once to a stirred mixture of 100 g of p-benzylphenol in 165 ml of ethanol. The mixture was heated to 75°-80° C., and 161.5 g of chloroform was added drop-by-drop to the stirred mixture over a 5-hour period, at 75°-80° C., then was stirred for 2 hours at 75° C. Then 80.8 g of chloroform was added drop-by-drop, at 75°-80° C., and the mixture was stirred for 1 hour at 75° C. This procedure was repeated. The mixture was concentrated under reduced pressure to give a solid residue. The residue was poured into water, and the stirred mixture was acidified with concentrated hydrochloric acid. The aqueous phase was separated, extracted with ether and the extract was concentrated under reduced pressure to give an oil. The oil was extracted with petroleum ether. The extract was concentrated under reduced pressure. The residue was suspended in 150 ml of a saturated solution of sodium bisulfite and the mixture was stirred for 1 hour at room temperature. The liquid was decanted, and the solid was washed with water, stirred with ethanol and the mixture was filtered. The solid was washed with ether, then suspended in 10% sulfuric acid solution. The resulting mixture was stirred for 11/2 hours, then extracted with ether. The extract was dried (MgSO4) and concentrated under reduced pressure to give 5-benzylsalicylaldehyde (1A).
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
solvent
Reaction Step Two
Quantity
161.5 g
Type
reactant
Reaction Step Three
Quantity
80.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:17](Cl)(Cl)Cl.Cl>C(O)C.O>[CH2:3]([C:10]1[CH:11]=[C:12]([CH:17]=[O:1])[C:13]([OH:16])=[CH:14][CH:15]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
165 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
161.5 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
80.8 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 75°-80° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at 75° C
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
EXTRACTION
Type
EXTRACTION
Details
The oil was extracted with petroleum ether
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The liquid was decanted
WASH
Type
WASH
Details
the solid was washed with water
STIRRING
Type
STIRRING
Details
stirred with ethanol
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The solid was washed with ether
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 11/2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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